Érythromycine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythromycin-d6 is a deuterated form of erythromycin, a macrolide antibiotic widely used to treat bacterial infections. The deuterium atoms replace hydrogen atoms in the erythromycin molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research.
Applications De Recherche Scientifique
Erythromycin-d6 is used in a wide range of scientific research applications, including:
Pharmacokinetics: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of erythromycin in the body.
Metabolic Studies: Erythromycin-d6 helps in understanding the metabolic pathways and identifying metabolites.
Isotope Labeling: It is used as an isotope-labeled compound in various analytical techniques, including mass spectrometry.
Drug Development: Erythromycin-d6 is used in the development of new antibiotics and in studying drug interactions.
Mécanisme D'action
Target of Action
Erythromycin, including its stable isotope labeled form Erythromycin-d6, is a macrolide antibiotic that primarily targets bacterial ribosomes . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, which is crucial for bacterial growth and replication .
Mode of Action
Erythromycin-d6, like other macrolides, exerts its antibacterial effect by inhibiting protein synthesis . It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, thereby blocking peptide chain synthesis . This inhibition of protein synthesis prevents the bacteria from growing and replicating, making Erythromycin-d6 a bacteriostatic antibiotic .
Biochemical Pathways
The action of Erythromycin-d6 affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA molecule, it disrupts the normal function of the ribosome, preventing the formation of new proteins . This disruption affects various downstream processes that rely on these proteins, ultimately inhibiting bacterial growth .
Pharmacokinetics
Erythromycin-d6, like Erythromycin, is absorbed through the gastrointestinal system after oral administration . It concentrates in the liver and is excreted in the bile . Less than 5% of the orally administered dose is found excreted in the urine . A high percentage of absorbed Erythromycin is likely metabolized . The elimination half-life of oral Erythromycin is approximately 2.4-3.5 hours .
Result of Action
The primary result of Erythromycin-d6’s action is the inhibition of bacterial growth . By preventing protein synthesis, it disrupts essential biological processes within the bacteria, leading to a halt in replication and growth . This makes Erythromycin-d6 effective against a variety of bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Erythromycin-d6 . Factors such as soil conditions, animal husbandry practices, waste management, water quality, and food safety can all impact the spread and development of antibiotic resistance . Understanding these factors is crucial for managing the use of antibiotics and mitigating the development of resistance .
Analyse Biochimique
Biochemical Properties
Erythromycin-d6, like its parent compound Erythromycin, interacts with various biomolecules in the bacterial cell. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This interaction is selective for bacterial ribosomes, which allows Erythromycin-d6 to inhibit bacterial growth without affecting host mammalian tissue .
Cellular Effects
Erythromycin-d6 exerts its effects on various types of cells, primarily bacteria. It inhibits RNA-dependent protein synthesis, leading to the cessation of bacterial growth . In addition, it has been observed to have cytotoxic effects on certain primary cell cultures .
Molecular Mechanism
The mechanism of action of Erythromycin-d6 involves binding to the 50S subunit of the bacterial ribosome, inhibiting the translocation step of protein synthesis . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis within the bacterial cell .
Metabolic Pathways
Erythromycin-d6 is likely to be involved in similar metabolic pathways as Erythromycin. Erythromycin is metabolized primarily in the liver, and its metabolites are excreted in the bile
Transport and Distribution
Erythromycin, the parent compound, is known to distribute widely in the body, although it does not penetrate well into abscesses or the central nervous system .
Subcellular Localization
Given its mechanism of action, it can be inferred that Erythromycin-d6 localizes to the bacterial ribosome where it exerts its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Erythromycin-d6 involves the incorporation of deuterium atoms into the erythromycin molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in erythromycin with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of erythromycin can also result in the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Erythromycin-d6 typically involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated reagents in the fermentation process of erythromycin-producing bacteria. The process is optimized to ensure high yield and purity of the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions
Erythromycin-d6, like erythromycin, undergoes various chemical reactions, including:
Oxidation: Erythromycin-d6 can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the erythromycin-d6 molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of erythromycin-d6, which can have different pharmacological properties and applications.
Comparaison Avec Des Composés Similaires
Erythromycin-d6 can be compared with other macrolide antibiotics, such as:
Azithromycin: Known for its longer half-life and better tissue penetration.
Clarithromycin: Has a similar mechanism of action but is more stable in acidic conditions.
Roxithromycin: Known for its improved pharmacokinetic properties.
Erythromycin-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.
Activité Biologique
Erythromycin-d6 is a deuterated derivative of erythromycin, a macrolide antibiotic known for its effectiveness against a variety of bacterial infections. The incorporation of deuterium into the erythromycin molecule alters its pharmacokinetic properties and biological activity. This article explores the biological activity of erythromycin-d6, including its mechanism of action, comparative studies with other macrolides, and case studies highlighting its clinical implications.
Erythromycin and its derivatives, including erythromycin-d6, exert their antibacterial effects primarily by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits protein synthesis through the blockage of transpeptidation and prevents the translocation of peptidyl-tRNA during translation. The structural modifications in erythromycin-d6 may influence its binding affinity and efficacy against specific bacterial strains.
Table 1: Comparative Biological Activity of Erythromycin and Erythromycin-d6
Note: Kd values are indicative and may vary based on experimental conditions.
Case Study 1: Ototoxicity Assessment
A prospective study investigated the ototoxic effects of erythromycin in patients treated for community-acquired pneumonia. Among 30 patients receiving erythromycin, five exhibited symptomatic ototoxicity, linked to high serum concentrations. No cases were reported in a control group receiving other antibiotics. The study concluded that ototoxicity is dose-dependent and reversible upon discontinuation of therapy .
Case Study 2: Pharmacokinetics of Erythromycin-d6
Research into the pharmacokinetics of erythromycin-d6 suggests that its deuterated structure may lead to altered metabolic pathways compared to standard erythromycin. Preliminary data indicate that erythromycin-d6 could exhibit prolonged half-life and reduced toxicity, making it a candidate for further clinical evaluation in populations sensitive to traditional macrolides .
Research Findings
Recent investigations using solid-state nuclear magnetic resonance (SSNMR) have provided insights into the molecular dynamics of macrolide antibiotics, including erythromycin-d6. These studies reveal that structural modifications can significantly impact the drug's interaction with bacterial membranes and its overall biological activity. For instance, modifications that enhance lipophilicity may improve membrane penetration and antibacterial efficacy while potentially reducing adverse effects such as phospholipidosis observed with standard erythromycin .
Propriétés
Numéro CAS |
959119-25-6 |
---|---|
Formule moléculaire |
C37H67NO13 |
Poids moléculaire |
740.0 g/mol |
Nom IUPAC |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-[bis(trideuteriomethyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3,12D3 |
Clé InChI |
ULGZDMOVFRHVEP-MECBHOFCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N([C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C)C([2H])([2H])[2H] |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Synonymes |
E-Base-d6; E-Mycin-d6; Erytromycin A-d6; Aknemycin-d6; Aknin-d6; Eemgel-d6; Ery-Derm-d6; Erymax-d6; Ery-Tab-d6; N,N-didemethyl-N,N-di(methyl-d3)erythromycin; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.